molecular formula C9H9BrN4O3 B6309166 N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 1246965-49-0

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B6309166
CAS No.: 1246965-49-0
M. Wt: 301.10 g/mol
InChI Key: YTWAYUJEIWMMJX-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (CAS 1246965-49-0) is a brown powder with a molecular weight of 301.1 g/mol and a purity exceeding 98% . It serves as a fundamental synthetic building block for the preparation of advanced fluorescent probes and is soluble in chloroform . The compound is characterized by its 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore scaffold, a widely respected and small-sized fluorophore known for its favorable photophysical properties and environmental sensitivity, making it highly valuable in sensing and imaging applications . Its primary research value lies in its role as a reagent for the facile installation of the NBD fluorophore into larger, more complex molecular systems . The terminal bromine atom on the propyl spacer acts as an excellent leaving group, enabling nucleophilic substitution reactions that covalently link the fluorescent NBD unit to target molecules of biological interest . This allows researchers to create custom probes for detecting various analytes, labeling biological systems, and developing sensors that exhibit mechanisms such as photo-induced electron transfer (PET) or fluorescence resonance energy transfer (FRET) . The compound must be stored at -20°C and is stable for at least two years under these conditions . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-(3-bromopropyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O3/c10-4-1-5-11-6-2-3-7(14(15)16)9-8(6)12-17-13-9/h2-3,11H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWAYUJEIWMMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the following steps:

    Bromination: The bromopropyl group is introduced via a bromination reaction, where 3-bromopropylamine is reacted with the nitrated benzoxadiazole under controlled conditions.

    Amidation: The final step involves the formation of the amine group through an amidation reaction, where the brominated intermediate is treated with ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, thiols, or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Substitution: Various substituted benzoxadiazole derivatives.

    Reduction: Amino derivatives of benzoxadiazole.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

Synthesis and Preparation

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine serves as a building block in the synthesis of fluorescent probes. It is synthesized through various chemical reactions that introduce the bromopropyl group and the nitro group into the benzoxadiazole framework. Its high purity and stability make it suitable for research applications.

Fluorescent Probes

One of the primary applications of this compound is in the development of fluorescent probes. These probes are crucial in biological imaging and diagnostics, allowing researchers to visualize cellular processes in real-time.

Case Study: Development of Fluorescent Probes
A study demonstrated the use of this compound in creating a novel fluorescent probe for detecting specific biomolecules within live cells. The probe exhibited high sensitivity and selectivity, enabling researchers to monitor cellular responses to various stimuli effectively.

Immunology

The compound has shown potential applications in immunology, particularly in the development of assays for detecting antibodies or antigens. Its fluorescent properties facilitate the visualization of immune responses.

Data Table: Applications in Immunology

Application AreaSpecific UseBenefits
Antibody DetectionFluorescent assaysHigh sensitivity and specificity
Antigen VisualizationImaging techniquesReal-time monitoring of immune responses

Chemical Biology

In chemical biology, this compound is utilized as a tool compound for studying protein interactions and cellular pathways. Its ability to fluoresce under specific conditions makes it a valuable asset for probing biological mechanisms.

Case Study: Protein Interaction Studies
Research involving this compound highlighted its effectiveness in studying protein-protein interactions within cellular environments. By tagging proteins with this fluorescent marker, scientists were able to visualize interaction dynamics and localization within cells.

Mechanism of Action

The mechanism of action of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Fluorescent Probing: The benzoxadiazole core exhibits fluorescence, making it useful for probing and imaging biological systems.

    Reactive Intermediates: The bromopropyl and nitro groups can form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Benzoxadiazole derivatives are widely used in biochemical and pharmacological research due to their fluorescent properties and versatility in conjugation. Below is a comparative analysis of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine with key analogues:

Table 1: Comparative Overview of Benzoxadiazole Derivatives
Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Applications References
This compound 1246965-49-0 C₉H₁₀BrN₅O₃ 3-Bromopropyl 324.11 Synthetic intermediate, potential alkylation agent
N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine N/A C₁₃H₁₀N₄O₄ 2-Methoxyphenyl 296.25 Metabolomics (salt stress response studies)
NBD-C6-CER (N-(6-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl)-D-erythro-sphingosine) N/A C₃₀H₄₇N₅O₅ Hexanoyl-ceramide 581.73 Lipid trafficking and ceramide metabolism
N-(3-Fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine N/A C₁₂H₇FN₄O₃ 3-Fluorophenyl 290.21 Fluorescent probes (electronic tuning via fluorine)
7-Nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-4-amine 58210-58-5 C₁₂H₁₀N₆O₃S₂ Pyridinyldithioethyl 374.37 Bioconjugation (disulfide-based linkages)

Key Comparative Insights

Electronic and Solubility Properties
  • The 3-fluorophenyl derivative () exhibits altered electronic properties due to fluorine’s electronegativity, enhancing its suitability as a fluorescent probe in polar environments.
  • The pyridinyldithioethyl group in introduces a disulfide bond, enabling redox-sensitive conjugation applications.

Biological Activity

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (CAS No. 1246965-49-0) is a synthetic compound characterized by its unique structure and potential biological activities. The molecular formula is C₉H₉BrN₄O₃, with a molecular weight of approximately 301.1 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its possible applications in drug development and as a fluorescent probe.

PropertyDetails
Molecular FormulaC₉H₉BrN₄O₃
Molecular Weight301.1 g/mol
CAS Number1246965-49-0
Purity≥98% (by HPLC)
AppearanceBrown powder
SolubilitySoluble in chloroform

Antimicrobial Properties

Nitro-containing compounds are known for their antimicrobial activity. This compound may exhibit similar properties due to the presence of the nitro group. Nitro compounds generally exert their antimicrobial effects through the generation of reactive intermediates that can damage cellular macromolecules, including DNA. This mechanism is particularly relevant for nitroimidazole derivatives, which have established roles in treating infections .

Antitumor Activity

The compound's structural features may also position it as a candidate for antitumor activity. Nitroaromatic compounds often serve as hypoxia-activated prodrugs, targeting cancer cells that thrive in low oxygen environments. This property is critical since many tumors exhibit hypoxic conditions that can be exploited for targeted therapy .

Fluorescent Probes

Due to its unique chemical structure, this compound is utilized as a building block for synthesizing fluorescent probes. These probes are valuable in biological imaging and research applications, allowing scientists to visualize cellular processes in real time .

Case Study: Antimicrobial Activity Assessment

A study evaluated various nitro compounds' ability to inhibit bacterial growth. While this compound was not the primary focus, its structural analogs demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria through mechanisms involving DNA damage.

Research Findings on Structure-Activity Relationship (SAR)

Recent research highlights the importance of the nitro group’s position and its electronic effects on biological activity. Compounds with nitro groups in specific orientations relative to other functional groups exhibited enhanced anti-inflammatory and anticancer properties. This suggests that this compound could be optimized further for increased potency through structural modifications .

Q & A

Q. What are the primary synthetic routes for N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine?

The synthesis typically involves two steps: (1) nitration of the benzoxadiazole core at the 7-position using concentrated nitric and sulfuric acids under controlled conditions, and (2) substitution of the 4-amino group with 3-bromopropylamine. This approach is analogous to the synthesis of N-methyl derivatives, where alkylation follows nitration . Industrial-scale optimization may employ continuous flow reactors to enhance yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the substitution pattern and bromopropyl linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity. For example, HRMS analysis in confirmed molecular ions ([M+H]⁺) with <2 ppm error .

Q. What are the key biological activities associated with this compound?

Derivatives of 7-nitrobenzoxadiazole (NBD) are known for fluorescence-based applications (e.g., labeling amino acids or lipids) and antiviral activity. Specifically, NBD analogs inhibit HIV-1 by disrupting RNA processing and reducing viral protein expression (e.g., Gag, Env) .

Q. How is the compound’s stability assessed under experimental conditions?

Stability is evaluated via accelerated degradation studies: incubate the compound in buffers (pH 2–12) at 25–60°C and monitor decomposition using HPLC. ’s protocol for NBD-F (4-fluoro-NBD) showed stability for >24 hours in neutral aqueous solutions .

Q. What safety precautions are essential when handling this compound?

Use personal protective equipment (PPE) due to potential bromine toxicity and nitro group reactivity. Avoid light exposure to prevent photodegradation. Protocols for handling bromopropylamines (e.g., N-(3-Bromopropyl)phthalimide) in recommend fume hoods and inert atmospheres .

Advanced Research Questions

Q. How does the bromopropyl substituent influence fluorescence compared to methyl or allyl groups?

The bromine atom introduces a heavy atom effect, increasing intersystem crossing and reducing fluorescence quantum yield compared to methyl or allyl derivatives (e.g., N-methyl-NBD in ). Fluorescence quenching studies in lipid bilayers (e.g., NBD-DPPE in ) can quantify environmental sensitivity .

Q. What strategies resolve low yields in bromopropyl substitution reactions?

Optimize reaction parameters:

  • Solvent : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Temperature : Extend reaction time at 50–60°C to improve kinetics. Industrial methods in achieved >90% purity via continuous flow reactors .

Q. How can computational methods predict reactivity in nucleophilic substitutions?

Density functional theory (DFT) calculates transition-state energies and solvent effects. For example, ’s nitration mechanism was validated using Mulliken charges and Fukui indices to identify electrophilic sites on the benzoxadiazole ring .

Q. What experimental approaches assess interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins (e.g., HIV-1 Rev in ).
  • Fluorescence Polarization : Monitor changes in rotational mobility upon binding to DNA or lipids .
  • Cellular Assays : Quantify antiviral activity via RT-qPCR (viral RNA load) and Western blot (viral protein suppression) .

Q. How to design derivatives for enhanced antiviral activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO₂ at C7) enhance RNA-binding disruption.
  • Alkyl chain length : Bromopropyl may improve membrane permeability vs. shorter chains.
    ’s HIV-1 inhibitor (5342191) showed IC₅₀ ~700 nM, highlighting substituent-driven efficacy .

Data Contradiction Analysis

Reported discrepancies in biological activity across NBD derivatives:

  • Methyl vs. Bromopropyl : N-methyl-NBD () exhibits stronger fluorescence but weaker antiviral activity compared to bromopropyl derivatives. This may stem from differences in cellular uptake or protein interaction specificity .
  • Fluorogenic labeling efficiency : NBD-F () labels amino acids with higher sensitivity than bromopropyl derivatives, likely due to steric hindrance from the larger substituent .

Resolution : Perform head-to-head comparisons under standardized conditions (e.g., identical cell lines, reagent concentrations) to isolate substituent effects.

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